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Compound of Interest

Compound Name: AZD5597

Cat. No.: B10789078

For Researchers, Scientists, and Drug Development Professionals

AZD5597 is a potent, small molecule inhibitor primarily targeting Cyclin-Dependent Kinases
(CDKs), key regulators of the cell cycle. This guide provides a comparative analysis of
AZD5597's kinase selectivity profile, presenting available data to benchmark its performance
against other CDK inhibitors. Understanding the selectivity of kinase inhibitors is crucial for
predicting their efficacy and potential off-target effects in drug development.

Kinase Inhibition Profile of AZD5597

AZD5597 has demonstrated high potency against specific members of the CDK family.
Biochemical assays have identified it as a dual inhibitor of CDK1 and CDK2 with IC50 values of
2 nM for both enzymes.[1][2] Further studies have indicated that AZD5597 also inhibits CDK®9.
[3] While a comprehensive, publicly available kinome-wide scan detailing its activity against
hundreds of kinases is not readily available, a study evaluating 46 CDK inhibitors in live cells
characterized AZD5597 as a high-affinity CDK1/2 inhibitor that also engages other members of
the CDK family.[4]

To provide a clear comparison, the following table summarizes the known inhibitory activities of
AZD5597 against key CDK targets. For comparative context, data for other well-characterized
CDK inhibitors are also included.
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Roscovitine IC50 Dinaciclib IC50

Kinase Target AZD5597 IC50 (nM) (nM) (nM)
CDK1 2 65 - 700 1-4
CDK2 2 100 - 700 1-5
CDK5 Data Not Available 160 - 200 1
CDKY7 Data Not Available 400 - 900 10 - 68
CDK9 Inhibits 20-40 1-4

Note: IC50 values can vary depending on the specific assay conditions. The data presented
here is a compilation from various sources for comparative purposes.

Signaling Pathway Context

AZD5597 exerts its effects by targeting key nodes in the cell cycle regulation pathway. CDKs,
in complex with their cyclin partners, phosphorylate various substrate proteins to drive the
progression of the cell cycle. Inhibition of CDK1 and CDK2 by AZD5597 primarily leads to cell
cycle arrest at the G1/S and G2/M transitions.
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Caption: Simplified diagram of the cell cycle pathway highlighting the inhibitory action of
AZD5597 on CDK1 and CDK2.

Experimental Methodologies for Kinome Profiling

The selectivity of kinase inhibitors like AZD5597 is typically determined using a variety of
biochemical and cell-based assays. These methods are essential for understanding the on-
target and off-target activities of a compound.

Biochemical Assays

These assays utilize purified recombinant kinases and substrates to measure the direct
inhibitory effect of a compound on enzyme activity.

o Radiometric Assays: Considered the gold standard, these assays measure the incorporation
of a radiolabeled phosphate group (from 32P-ATP or 33P-ATP) onto a substrate. The amount
of radioactivity transferred is proportional to the kinase activity.
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o Fluorescence-Based Assays: These methods employ fluorescently labeled substrates or
antibodies to detect phosphorylation events. Techniques like Fluorescence Polarization (FP),
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays utilizing
fluorescent ATP-competitive probes are common.

e Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of
ATP remaining in a reaction, which is inversely proportional to kinase activity.

o Mobility Shift Assays: These assays, often performed on microfluidic chips, separate
phosphorylated and non-phosphorylated substrates based on changes in their
electrophoretic mobility.

Cell-Based Assays

These assays assess the activity of a compound within a cellular context, providing insights
into its permeability, stability, and engagement with targets in a more physiologically relevant
environment.

o Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) and
NanoBRET™ Target Engagement Assays measure the binding of a compound to its target
kinase within intact cells.

o Phospho-specific Antibody-Based Assays: Methods like Western blotting, ELISA, and flow
cytometry use antibodies that specifically recognize phosphorylated forms of kinase
substrates to determine the effect of an inhibitor on specific signaling pathways.

The following diagram illustrates a general workflow for kinase inhibitor profiling.
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Caption: A generalized workflow for the discovery and profiling of kinase inhibitors.

Conclusion

AZD5597 is a highly potent inhibitor of CDK1 and CDK2, with additional activity against CDKO.
While its broader kinome selectivity profile is not extensively documented in public literature,

the available data positions it as a focused CDK inhibitor. For researchers in oncology and cell
cycle biology, AZD5597 serves as a valuable tool for dissecting the roles of these key kinases.
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Further comprehensive profiling would be beneficial to fully elucidate its off-target landscape
and further refine its therapeutic potential. The methodologies described in this guide provide a
framework for the kind of rigorous evaluation necessary for the development of selective and
effective kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b10789078?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/azd5597.html
https://www.medkoo.com/products/4983
https://pubmed.ncbi.nlm.nih.gov/18996007/
https://pubmed.ncbi.nlm.nih.gov/18996007/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c746c8469df4ce09f43712/original/comprehensive-survey-of-cdk-inhibitor-selectivity-in-live-cells-with-energy-transfer-probes.pdf
https://www.benchchem.com/product/b10789078#azd5597-selectivity-profiling-against-kinome
https://www.benchchem.com/product/b10789078#azd5597-selectivity-profiling-against-kinome
https://www.benchchem.com/product/b10789078#azd5597-selectivity-profiling-against-kinome
https://www.benchchem.com/product/b10789078#azd5597-selectivity-profiling-against-kinome
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10789078?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10789078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10789078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

